臭化アルミニウム

説明

Aluminum bromide, solution appears as a light-yellow colored liquid. Very corrosive to skin, eyes and mucous membranes. Used to make other chemical substances.

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor.

科学的研究の応用

フリーデル・クラフツアルキル化における触媒

臭化アルミニウム: は、フリーデル・クラフツアルキル化反応の触媒として広く使用されています . この反応は、有機化学における複雑な分子の合成において基本的なものです。AlBr₃はアルキルハライドを活性化し、カルボカチオンの形成を促進し、それが次に芳香族化合物と反応してアルキル化芳香族化合物を形成します。このプロセスは、医薬品、農薬、およびポリマーの製造にとって重要です。

触媒における表面酸性度の調査

研究者は、担持臭化アルミニウム触媒の表面酸性度を探求してきました . メソポーラスシリカにAlBr₃をグラフト化することにより、科学者は、廃棄物が最小限で、生成物の分離が容易などの利点を提供する固体酸触媒を作成できます。これらの触媒は、NH₃-温度プログラム昇温脱離法や拡散反射赤外フーリエ変換分光法などの技術によって特徴付けられ、それらの酸性部位と熱安定性に関する洞察を提供します。

アルミニウムの電解析出

AlBr₃は、アルミニウムの電解析出のための非水溶液の電解質として機能します . この用途は、耐食性、電気伝導性、および熱管理に不可欠なアルミニウムコーティングの製造にとって重要です。このプロセスにより、従来の技術と比較して、室温で純粋で結晶性のアルミニウムを堆積させることができ、より簡単な方法を提供します。

ルイス酸促進反応

強ルイス酸として、臭化アルミニウムはさまざまなルイス酸促進反応に使用されています . これらには、エポキシド環の開環や鉄カルボニルからのジエンの脱錯体化が含まれます。このような反応は、有機合成における重要な中間体であるエポキシドやジエンを合成する上で重要です。

臭素化反応

有機合成では、AlBr₃は臭素化反応に使用されます . それは、臭素化有機分子の合成において重要なステップである、有機化合物への臭素の付加を促進します。これらの分子は、難燃剤から医薬品まで、さまざまな用途を持っています。

異性化反応

AlBr₃は、異性化反応にも用いられています . それは、分子の再配置を触媒して、異なる構造配置を持つ異性体を形成します。これは、異性化がガソリンのオクタン価を向上させるのに役立つ石油化学産業で特に役立ちます。

固体酸触媒の調製

臭化アルミニウムは、固体酸触媒の調製において不可欠です . これらの触媒は、再利用可能で環境への影響が小さいという点で、液体と比較して有利です。それらは、炭化水素の異性化や重合などの、さまざまな酸触媒反応で使用されます。

エネルギー貯蔵と変換における研究

エネルギー貯蔵と変換におけるAlBr₃の役割は、新たな研究分野です . 電解析出プロセスにおけるその用途は、バッテリーやその他のエネルギー変換デバイスの効率を向上させるために特に関連しています。これは、持続可能なエネルギーソリューションに向けた世界の取り組みと一致しています。

作用機序

Target of Action

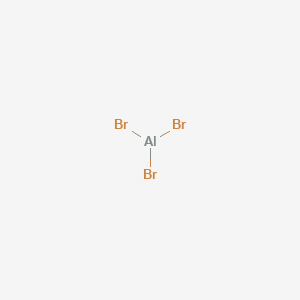

Aluminum bromide is a chemical compound with the empirical formula AlBrₓ. The most common form of aluminum bromide is aluminum tribromide . It primarily targets other elements and compounds during chemical reactions .

Mode of Action

Aluminum bromide interacts with its targets through chemical reactions. For instance, when aluminum bromide reacts with chlorine, it undergoes a single replacement reaction to yield aluminum chloride and bromine . In another example, the species aluminum monobromide forms from the reaction of HBr with Al metal at high temperature .

Biochemical Pathways

It is primarily used in chemical reactions outside of biological systems .

Pharmacokinetics

It is known that aluminum bromide is a colorless, sublimable hygroscopic solid

Result of Action

The result of aluminum bromide’s action depends on the specific reaction it is involved in. For example, in the reaction with chlorine, the result is the formation of aluminum chloride and bromine . In the reaction with HBr at high temperature, the result is the formation of aluminum monobromide .

Action Environment

The action of aluminum bromide is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the dimeric form of aluminum tribromide (Al₂Br₆) predominates in the solid state, in solutions in noncoordinating solvents, in the melt, and in the gas phase. Only at high temperatures do these dimers break up into monomers . Additionally, the reaction of aluminum bromide with chlorine or HBr would require the presence of these chemicals in the environment .

Safety and Hazards

Aluminum Bromide is a HIGHLY CORROSIVE CHEMICAL and contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing Aluminum Bromide can irritate the nose, throat, and lungs causing coughing, wheezing and/or shortness of breath . Therefore, it should be handled in a controlled environment with appropriate safety measures .

将来の方向性

特性

IUPAC Name |

tribromoalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLAYKMGZDUDLQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBr3 | |

| Record name | ALUMINUM BROMIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/53 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aluminium tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum bromide, anhydrous appears as a white to yellowish-red, lumpy solid with a pungent odor., Whitish-yellow to yellowish-red crystals or lumps with a pungent odor; Deliquescent; Fumes in moist air; [CAMEO] | |

| Record name | ALUMINUM BROMIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/53 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °C | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

It is similar to anhydrous AlCl3 but is more reactive and more sol in organic media. ... Fumes strongly in air; combines with water with violence., Sol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons, Sol in ether | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.2 | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 81.3 °C | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White-yellowish monoclinic crystals, White to yellowish-red lumps | |

CAS No. |

7727-15-3 | |

| Record name | ALUMINUM BROMIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/53 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aluminum bromide (AlBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97.5 °C | |

| Record name | ALUMINUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。